molecular formula C9H10O2 B3055915 (4-Methylphenoxy)acetaldehyde CAS No. 67845-46-9

(4-Methylphenoxy)acetaldehyde

Cat. No. B3055915
CAS RN: 67845-46-9
M. Wt: 150.17 g/mol
InChI Key: KWNAUDMYKHHEOA-UHFFFAOYSA-N
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Description

“(4-Methylphenoxy)acetaldehyde” is a chemical compound with the CAS Number: 67845-46-9 . It is also known by other names such as ACETALDEHYDE, PARA-METHYL PHENOXY; Acetaldehyde, (4-methylphenoxy)-; and 2- (4-Methylphenoxy)-acetaldehyde .


Synthesis Analysis

The synthesis of compounds similar to “(4-Methylphenoxy)acetaldehyde” has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .


Molecular Structure Analysis

The molecular formula of “(4-Methylphenoxy)acetaldehyde” is C9H10O2 . The average mass is 150.174 Da and the mono-isotopic mass is 150.068085 Da .

Scientific Research Applications

Ethanol Metabolism and Acetaldehyde Effects

Research by Sarkola et al. (2002) focused on the effects of 4-methylpyrazole on alcohol metabolism, particularly noting its influence on ethanol elimination and plasma acetate levels. This study contributes to understanding how substances like (4-Methylphenoxy)acetaldehyde affect alcohol metabolism in humans (Sarkola et al., 2002).

Acetaldehyde in Fuel Processing

Agirre et al. (2013) explored the production of acetals from glycerol and acetaldehyde, which has implications in fuel processing technology. The study's focus on the kinetic study of this reaction highlights the role of (4-Methylphenoxy)acetaldehyde in the development of oxygenated diesel additives (Agirre et al., 2013).

DNA Adduct Formation

Wang et al. (2000) identified various acetaldehyde DNA adducts, including an interstrand cross-link. This study is vital in understanding the mutagenic and carcinogenic properties of compounds like (4-Methylphenoxy)acetaldehyde (Wang et al., 2000).

Effects on Dopaminergic Neuronal Activity

Foddai et al. (2004) investigated how acetaldehyde affects dopaminergic neuronal activity in the ventro tegmental area of rats. This study provides insights into the neurological impacts of substances like (4-Methylphenoxy)acetaldehyde (Foddai et al., 2004).

Acetaldehyde Metabolism in Wine Production

Research by Osborne et al. (2000) delved into the metabolism of acetaldehyde by wine lactic acid bacteria, highlighting its role in the sensory and color qualities of wine (Osborne et al., 2000).

Formation Pathways in Catalysis

Studies by Moteki et al. (2016, 2017) explored the formation pathways of methylbenzaldehydes from ethanol, which involves reactions related to compounds like (4-Methylphenoxy)acetaldehyde. This research contributes to understanding catalysis processes in ethanol upgrading (Moteki et al., 2016) (Moteki et al., 2017).

Low-Temperature Oxidation of Acetaldehyde

Zhang et al. (2018) conducted a study on acetaldehyde oxidation at low and intermediate temperatures. This research provides insights into the chemical behavior of acetaldehyde under different conditions, relevant to compounds like (4-Methylphenoxy)acetaldehyde (Zhang et al., 2018).

Safety and Hazards

“(4-Methylphenoxy)acetaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

2-(4-methylphenoxy)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNAUDMYKHHEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052380
Record name (4-Methylphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenoxy)acetaldehyde

CAS RN

67845-46-9
Record name 2-(4-Methylphenoxy)acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67845-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methylphenoxyacetaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde, 2-(4-methylphenoxy)-
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Record name (4-Methylphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylphenoxy)acetaldehyde
Source European Chemicals Agency (ECHA)
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Record name P-METHYLPHENOXYACETALDEHYDE
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Synthesis routes and methods I

Procedure details

5-(4-methylphenoxy)-1-penten-4-ol (Step A-3); 4-benzyloxy-5-(4-methylphenoxy)-1-pentene (Step A-4);
Name
5-(4-methylphenoxy)-1-penten-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzyloxy-5-(4-methylphenoxy)-1-pentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
C=CCC(COc1ccc(C)cc1)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCC(O)COc1ccc(C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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